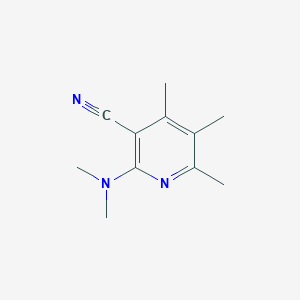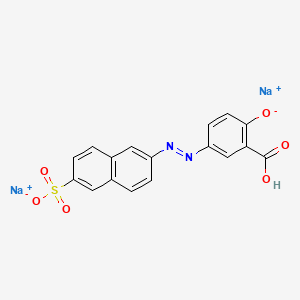
Chrome Yellow D
説明
Chrome Yellow, also known as Lead(II) chromate, is a relatively inexpensive yellow pigment with high covering power but only fair lightfastness and chemical stability . It was in use by 1816 but on a limited basis . The pigment tends to oxidize and darken on exposure to air over time, and it contains lead, a toxic, heavy metal . It has been largely replaced by another pigment, cadmium yellow .
Synthesis Analysis
The raw pigment precipitates as a fine solid upon mixing lead (II) salts and a source of chromate . Chrome yellow pigments are usually encapsulated by coating with transparent oxides that protect the pigment from environmental factors that would diminish their colorant properties .
Molecular Structure Analysis
Chrome yellow can be denoted with the general formula PbCr 1−x S x O 4 (0 ≤ x ≤ 0.8) . Chrome yellows that do not contain any sulphate (x = 0) are medium yellow in color and have a monoclinic crystal structure .
科学的研究の応用
Application Summary
“Chrome Yellow D”, also known as lead chromate, was a pigment widely used by artists in the late 19th century, including Vincent Van Gogh . It is known to darken under sunlight, a phenomenon observable on many oil paintings from this period .
Methods of Application or Experimental Procedures
Researchers have used various techniques to study the darkening of “Chrome Yellow D”. One such method is Scanning Electron Microscopy-Wavelength Dispersive X-ray analysis (SEM–WDX), which can distinguish different types of chrome yellow based on the quantification of the sulphur-content of the pigment . Another technique is microscopic X-ray absorption near-edge (SR µ-XANES) and X-ray fluorescence spectrometry (SR µ-XRF) around the Cr K-edge .
Results or Outcomes
Through these methods, researchers have identified the types of chrome yellow used by Van Gogh in his painting 'Field with Irises near Arles’ . The SEM–WDX results were confirmed by Raman spectroscopy, but the latter technique was found to be more sensitive in revealing small amounts of sulphur-rich PbCr 1−x S x O 4 in mixtures with PbCrO 4 . In another study, it was demonstrated for the first time that the alteration of chrome yellow is caused by the reduction of PbCrO 4 to Cr 2 O 3 ·2H 2 O (viridian green) .
Pigment Breakdown Analysis
Application Summary
The bright red and yellow pigments Van Gogh used on his masterpieces are known to fade or change color with time . This pigment breakdown is not just a problem with Van Gogh’s oeuvre: He was using many of the same pigments as other late-19th-century Northern European artists .
Methods of Application or Experimental Procedures
Van Gogh’s canvases have led to multiple discoveries about the breakdown of fragile—or what conservators call “fugitive”—pigments . The written records of Van Gogh discussing in detail the pigments he purchased and the colors of his newly painted canvases are a valuable starting point for scientific inquiry .
Results or Outcomes
The artwork of Van Gogh has become a lens through which scientists study pigment degradation . His canvases have led to multiple discoveries about the breakdown of fragile pigments . For example, the pink blossoms in “Roses” lost their color by 1907, after being hung for 17 years in his mother’s house .
Pigment Breakdown Analysis
Application Summary
The bright red and yellow pigments Van Gogh used on his masterpieces are known to fade or change color with time . This pigment breakdown is not just a problem with Van Gogh’s oeuvre: He was using many of the same pigments as other late-19th-century Northern European artists .
Methods of Application or Experimental Procedures
Van Gogh’s canvases have led to multiple discoveries about the breakdown of fragile—or what conservators call “fugitive”—pigments . The written records of Van Gogh discussing in detail the pigments he purchased and the colors of his newly painted canvases are a valuable starting point for scientific inquiry .
Results or Outcomes
The artwork of Van Gogh has become a lens through which scientists study pigment degradation . His canvases have led to multiple discoveries about the breakdown of fragile pigments . For example, the pink blossoms in “Roses” lost their color by 1907, after being hung for 17 years in his mother’s house .
Safety And Hazards
特性
IUPAC Name |
disodium;6-[(3-carboxy-4-oxidophenyl)diazenyl]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S.2Na/c20-16-6-4-13(9-15(16)17(21)22)19-18-12-3-1-11-8-14(26(23,24)25)5-2-10(11)7-12;;/h1-9,20H,(H,21,22)(H,23,24,25);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUDYLQGRFBLCTF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1N=NC3=CC(=C(C=C3)[O-])C(=O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2Na2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70889501 | |
| Record name | C.I. Mordant Yellow 3, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chrome Yellow D | |
CAS RN |
6054-97-3 | |
| Record name | Mordant Yellow 3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006054973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-hydroxy-5-[2-(6-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Mordant Yellow 3, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70889501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-hydroxy-5-[2-(6-sulfo-2-naphthalenyl)diazenyl]-, sodium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



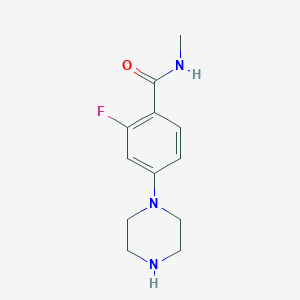
![2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt](/img/structure/B1489606.png)
![3-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1489607.png)
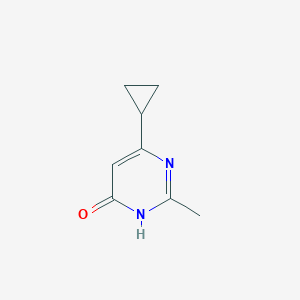
![7-methyl-2-pyrrolidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1489610.png)

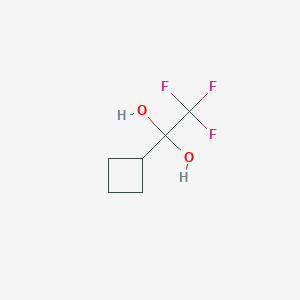
![Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1489616.png)
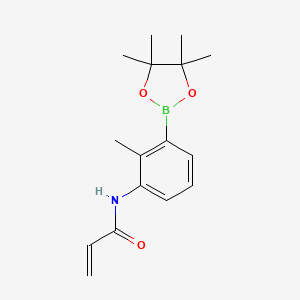
![6-Methyl-1-(P-methylphenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-OL](/img/structure/B1489618.png)
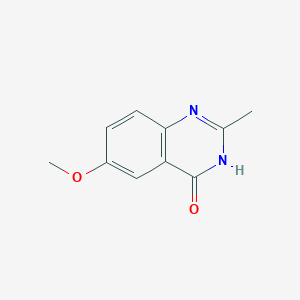
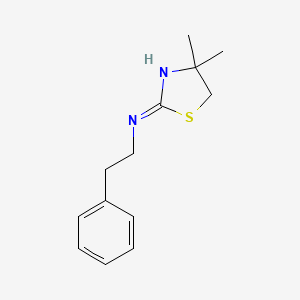
![1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1489623.png)
